3-methylbutane-1-sulfinyl chloride
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Overview
Description
3-Methylbutane-1-sulfinyl chloride is an organosulfur compound with the molecular formula C5H11ClOS It is a sulfinyl chloride derivative, characterized by the presence of a sulfinyl group (SO) attached to a butane chain with a methyl substitution at the third carbon
Preparation Methods
3-Methylbutane-1-sulfinyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 3-methylbutane-1-sulfinic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the sulfinic acid is converted to the corresponding sulfinyl chloride with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Reaction:
3-Methylbutane-1-sulfinic acid+Thionyl chloride→3-Methylbutane-1-sulfinyl chloride+SO2+HCl
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow processes, to ensure high yield and purity.
Chemical Reactions Analysis
3-Methylbutane-1-sulfinyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfinyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfinamides, sulfinates, or sulfinyl sulfides, respectively.
Reduction Reactions: The compound can be reduced to 3-methylbutane-1-sulfinic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can yield sulfonyl chlorides or sulfonic acids, depending on the oxidizing agent and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), mild heating.
Reduction: Reducing agents (e.g., LiAlH4), anhydrous conditions.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), acidic or basic conditions.
Scientific Research Applications
3-Methylbutane-1-sulfinyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organosulfur compounds, which are valuable in pharmaceuticals and agrochemicals.
Biological Studies: The compound can be employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicinal Chemistry: It serves as a building block for the development of potential therapeutic agents, particularly those targeting sulfur-containing functional groups.
Industrial Chemistry: The compound is used in the production of specialty chemicals and materials with specific properties, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 3-methylbutane-1-sulfinyl chloride primarily involves its reactivity towards nucleophiles. The sulfinyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, forming new covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
3-Methylbutane-1-sulfinyl chloride can be compared with other sulfinyl chlorides, such as:
Methanesulfinyl chloride (CH3SOCl): A simpler sulfinyl chloride with a single carbon chain.
Ethanesulfinyl chloride (C2H5SOCl): Similar structure but with an ethyl group instead of a butyl group.
Propane-1-sulfinyl chloride (C3H7SOCl): Contains a propyl group, making it slightly more complex than methanesulfinyl chloride.
Uniqueness: this compound is unique due to its branched structure, which can influence its reactivity and the steric effects in chemical reactions. The presence of the methyl group at the third carbon adds to its distinct chemical properties compared to linear sulfinyl chlorides.
Properties
CAS No. |
859811-01-1 |
---|---|
Molecular Formula |
C5H11ClOS |
Molecular Weight |
154.7 |
Purity |
95 |
Origin of Product |
United States |
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